molecular formula C16H19ClN4O2S B6436695 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline CAS No. 2549011-42-7

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline

Cat. No. B6436695
CAS RN: 2549011-42-7
M. Wt: 366.9 g/mol
InChI Key: QVAROYCGSNHVGG-UHFFFAOYSA-N
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Description

“6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline” is a complex organic compound that belongs to the class of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are the core moiety present in several bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoxalines can generally be synthesized by the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds . A series of new substituted 6-chloro-2-phenoxyquinoxaline derivatives were synthesized from 4-[(6-chloroquinoxalin-2-yl)oxy]phenol and different heteroaryl and sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of quinoxalines is characterized by a benzene ring fused with a pyrazine ring . The specific compound you mentioned would have additional functional groups attached to this basic structure.


Chemical Reactions Analysis

Quinoxalines can undergo a variety of chemical reactions, including nucleophilic substitutions . In one study, different phenols were used to check the nucleofugality of 2-cyanophenoxy group in the 2-position of quinoxalines .

Mechanism of Action

The mechanism of action of quinoxalines depends on their specific structure and the biological system they interact with. They have been found to have a wide variety of biological activities, including antifungal, antioxidant, antibacterial, anticancer, antidiabetic, anti-inflammatory, and antiviral activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, cyclopropanesulfonyl chloride, a related compound, is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

Quinoxalines have a wide range of applications in medicinal chemistry and are the subject of ongoing research . Future directions could include the synthesis of new quinoxaline derivatives and the exploration of their biological activities .

properties

IUPAC Name

6-chloro-2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c17-12-2-5-14-15(10-12)18-11-16(19-14)20-6-1-7-21(9-8-20)24(22,23)13-3-4-13/h2,5,10-11,13H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAROYCGSNHVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline

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